chloroethene;ethenol;ethenyl acetate
Description
Properties
IUPAC Name |
chloroethene;ethenol;ethenyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H3Cl.C2H4O/c1-3-6-4(2)5;2*1-2-3/h3H,1H2,2H3;2H,1H2;2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSFOFNHJYDJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CO.C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-48-0 | |
| Details | Compound: Vinyl acetate-vinyl alcohol-vinyl chloride copolymer | |
| Record name | Vinyl acetate-vinyl alcohol-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21842 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25086-48-0 | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.933 | |
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Preparation Methods
Chloroethene: Chloroethene is primarily produced through the thermal cracking of 1,2-dichloroethane. This process involves heating 1,2-dichloroethane in the presence of a charcoal catalyst to produce chloroethene and hydrogen chloride . Another method involves the oxychlorination of ethylene, where ethylene, hydrogen chloride, and oxygen are reacted in the presence of a copper catalyst .
Ethenol: Ethenol is produced through two main processes: fermentation of carbohydrates and hydration of ethylene. In fermentation, yeast cells convert sugars into ethanol. The hydration process involves reacting ethylene with steam in the presence of a phosphoric acid catalyst .
Ethenyl Acetate: Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. This reaction can be carried out in either the gas phase or the liquid phase .
Chemical Reactions Analysis
Chloroethene: Chloroethene undergoes various chemical reactions, including polymerization, addition, and substitution reactions. In polymerization, chloroethene forms polyvinyl chloride (PVC) through a free-radical mechanism. It can also react with chlorine to form dichloroethane .
Ethenol: Ethenol undergoes oxidation, dehydration, and esterification reactions. Oxidation of ethenol produces acetaldehyde and acetic acid. Dehydration of ethenol in the presence of sulfuric acid forms ethene. Esterification with acetic acid produces ethyl acetate .
Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water produces ethanol and acetic acid. Transesterification with methanol produces methyl acetate .
Scientific Research Applications
Chloroethene: Chloroethene is extensively used in the production of PVC, which is utilized in construction, packaging, and electrical insulation. It is also studied for its microbial degradation properties, which are important for bioremediation of contaminated sites .
Ethenol: Ethenol is used as a solvent in laboratories and industries, in the production of alcoholic beverages, and as a biofuel. It is also used in medical applications as an antiseptic and disinfectant .
Ethenyl Acetate: Ethenyl acetate is used in the production of polyvinyl acetate, which is a key ingredient in adhesives, paints, and coatings. It is also used in the production of polyvinyl alcohol, which has applications in textiles and paper .
Mechanism of Action
Chloroethene: Chloroethene exerts its effects primarily through polymerization, where free radicals initiate the formation of long polymer chains. This process involves the breaking of the double bond in chloroethene and the formation of new bonds with other chloroethene molecules .
Ethenol: Ethenol acts as a central nervous system depressant by interacting with neurotransmitter receptors in the brain. It is metabolized in the liver to acetaldehyde and then to acetic acid, which is further broken down into carbon dioxide and water .
Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis to produce ethanol and acetic acid. This reaction is catalyzed by enzymes in biological systems and by acids or bases in industrial processes .
Comparison with Similar Compounds
Chloroethene (Vinyl Chloride)
- Chemical Identity: CAS No.: 75-01-4 Synonyms: Monochloroethene, vinyl chloride monomer (VCM), ethylene monochloride Structure: CH₂=CHCl Class: Halogenated hydrocarbon, vinyl monomer
- Applications : Primarily used in polyvinyl chloride (PVC) production. Also forms copolymers with ethene or ethenyl acetate (e.g., vinyl chloride-vinyl acetate copolymer) .
- Environmental Impact: A known carcinogen and environmental pollutant. Degrades reductively to vinyl chloride (VC) and ethene under anaerobic conditions .
Ethenol (Vinyl Alcohol)
Ethenyl Acetate (Vinyl Acetate)
- Chemical Identity: CAS No.: 108-05-4 Synonyms: Acetic acid ethenyl ester, VAM (vinyl acetate monomer) Structure: CH₃COOCH=CH₂ Class: Vinyl ester monomer
- Applications: Key monomer for polyvinyl acetate (PVA), adhesives, coatings, and copolymers (e.g., with chloroethene) .
- Market Trends : Expected to grow at a CAGR of 4.12% (2024–2032), driven by construction and automotive sectors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Functional Group | Key Structural Features |
|---|---|---|
| Chloroethene | Halogen (Cl) | Chlorinated vinyl group |
| Ethenol | Hydroxyl (OH) | Unstable enol form of acetaldehyde |
| Ethenyl Acetate | Ester (OAc) | Acetate-substituted vinyl group |
Production and Reactivity
- Chloroethene : Produced via ethylene chlorination or ethane dichloride cracking. Reacts via free-radical polymerization for PVC .
- Ethenol: Synthesized indirectly via hydrolysis of ethenyl acetate or as a copolymer component .
- Ethenyl Acetate : Produced from acetylene and acetic acid or ethylene and acetic anhydride. Polymerizes readily with peroxides .
Physicochemical Properties (Selected Data)
| Property | Chloroethene | Ethenyl Acetate |
|---|---|---|
| Boiling Point | -13.4°C | 72.2°C |
| Solubility | Slightly in water | Miscible with organic solvents |
| Flammability | Highly flammable | Flammable (flash point: -8°C) |
Research and Development Insights
- Chloroethene : Focus on reducing environmental persistence via microbial dechlorination (e.g., Dehalococcoides spp. convert it to ethene) .
- Ethenyl Acetate: Innovations include bio-based production and flame-retardant copolymers .
- Ethenol: Research prioritizes stabilizing its structure for advanced polymer applications .
Biological Activity
Chloroethene (commonly known as vinyl chloride), ethenol (vinyl alcohol), and ethenyl acetate (vinyl acetate) are organic compounds that have garnered significant attention due to their diverse biological activities. This article explores their biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant case studies and research findings.
Overview of Compounds
- Chloroethene (Vinyl Chloride) : A colorless gas with a sweet odor, primarily used in the production of polyvinyl chloride (PVC). It is known for its carcinogenic properties, particularly in long-term exposure scenarios.
- Ethenol (Vinyl Alcohol) : An unstable compound that readily converts to acetaldehyde. It has been studied for its potential applications in polymer chemistry and as a precursor in organic synthesis.
- Ethenyl Acetate (Vinyl Acetate) : A colorless liquid used extensively in the production of polymers and adhesives. It exhibits low toxicity and has been investigated for various biological activities.
Antimicrobial Properties
Research indicates that ethenyl acetate demonstrates notable antimicrobial activity. A study conducted on extracts containing ethyl acetate revealed significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The antimicrobial activity is attributed to the presence of phenolic compounds and flavonoids identified through HPLC analysis.
Table 1: Antimicrobial Efficacy of Ethenyl Acetate Extracts
| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Antioxidant Activity
Ethenyl acetate has also been studied for its antioxidant properties. In comparative studies, the antioxidant capacity of various extracts was assessed using DPPH radical scavenging assays. The ethenol extract exhibited a strong radical scavenging ability with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity of Ethenol Extracts
| Extract Type | IC50 Value (μg/mL) | Comparison Standard (Ascorbic Acid) |
|---|---|---|
| Ethenol | 18.13 | 18.64 |
| Ethyl Acetate | 21.62 |
Case Study 1: Vinyl Chloride Exposure
A significant body of research has highlighted the health risks associated with long-term exposure to chloroethene. Inhalation studies have shown that exposure can lead to neurological effects, reproductive issues, and increased cancer risk . For instance, a cohort study involving workers exposed to vinyl chloride reported elevated incidences of liver cancer, emphasizing the need for strict occupational safety measures.
Case Study 2: Vinyl Acetate in Cancer Research
In vitro studies on human breast carcinoma cell lines have demonstrated that ethenyl acetate extracts can induce cytotoxic effects, leading to decreased cell viability in a concentration-dependent manner . The extracts exhibited morphological changes in treated cells, suggesting potential applications in cancer therapy.
Q & A
Q. How should researchers design accelerated aging studies for chloroethene-ethenyl acetate copolymers in environmental applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
